1,5-Difluoro-3-iodo-2-methoxybenzene
Description
1,5-Difluoro-3-iodo-2-methoxybenzene (CAS No. 41860-66-6) is a halogenated aromatic compound with the molecular formula C₇H₅F₂IO and a molecular weight of 270.02 g/mol . Its structure features fluorine atoms at the 1- and 5-positions, an iodine atom at the 3-position, and a methoxy group at the 2-position (SMILES: COC1=C(I)C=C(F)C=C1F). This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent, which serves as a reactive site for metal-catalyzed substitutions.
Properties
IUPAC Name |
1,5-difluoro-3-iodo-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIRJUUSLRZBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290691 | |
| Record name | 1,5-Difluoro-3-iodo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41860-66-6 | |
| Record name | 1,5-Difluoro-3-iodo-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41860-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Difluoro-3-iodo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Difluoro-3-iodo-2-methoxybenzene can be synthesized through a multi-step process involving the introduction of fluorine, iodine, and methoxy groups onto a benzene ring. One common method involves the following steps:
Industrial Production Methods: Industrial production of 1,5-Difluoro-3-iodo-2-methoxybenzene may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1,5-Difluoro-3-iodo-2-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at position 3 can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium azide (NaN3), potassium cyanide (KCN), and organometallic reagents such as Grignard reagents (RMgX).
Oxidation Reactions: The methoxy group at position 2 can be oxidized to form a carbonyl group (–C=O) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The fluorine atoms at positions 1 and 5 can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), Grignard reagents (RMgX), polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF)), elevated temperatures.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), polar solvents (e.g., tetrahydrofuran (THF), ethanol), room temperature or slightly elevated temperatures.
Major Products Formed:
Substitution Reactions: Formation of azido, cyano, or organometallic derivatives.
Oxidation Reactions: Formation of carbonyl derivatives (e.g., aldehydes, ketones).
Reduction Reactions: Formation of difluorobenzene derivatives with hydrogen atoms replacing fluorine atoms.
Scientific Research Applications
1,5-Difluoro-3-iodo-2-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used as a probe in biochemical studies to investigate the interactions of fluorinated and iodinated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: It has potential applications in medicinal chemistry for the development of new drugs. The presence of fluorine and iodine atoms can enhance the bioavailability and metabolic stability of drug candidates.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, including liquid crystals, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 1,5-Difluoro-3-iodo-2-methoxybenzene depends on its specific application
Electrophilic Interactions: The iodine atom can act as an electrophile, forming covalent bonds with nucleophilic sites on biological macromolecules.
Hydrophobic Interactions: The aromatic ring and fluorine atoms can engage in hydrophobic interactions with nonpolar regions of proteins and membranes.
Halogen Bonding: The fluorine and iodine atoms can participate in halogen bonding interactions, which can influence the binding affinity and specificity of the compound for its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Comparative Insights
Stability and Handling
- The methoxymethoxy-protected analog (1,5-dichloro-3-iodo-2-(methoxymethoxy)benzene) exhibits improved stability under acidic conditions compared to unprotected methoxy derivatives, making it suitable for multi-step synthetic routes .
Biological Activity
1,5-Difluoro-3-iodo-2-methoxybenzene is an organic compound characterized by the molecular formula CHFIO. It is a derivative of benzene, where specific hydrogen atoms are substituted with fluorine, iodine, and a methoxy group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The structural modifications of 1,5-Difluoro-3-iodo-2-methoxybenzene enhance its lipophilicity and metabolic stability, making it a valuable candidate for further biological studies. The compound's unique combination of halogen atoms (fluorine and iodine) and a methoxy group allows it to engage in various chemical reactions, including nucleophilic aromatic substitutions and oxidation reactions.
| Property | Value |
|---|---|
| Molecular Formula | CHFIO |
| Molecular Weight | 227.02 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
The biological activity of 1,5-Difluoro-3-iodo-2-methoxybenzene can be attributed to several mechanisms:
Electrophilic Interactions : The iodine atom acts as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins and other biological macromolecules.
Hydrophobic Interactions : The aromatic ring and fluorine atoms promote hydrophobic interactions with nonpolar regions of proteins and cellular membranes.
Halogen Bonding : The presence of both fluorine and iodine allows for halogen bonding interactions that can influence the binding affinity to molecular targets .
Case Studies
In a relevant study involving halogenated compounds, derivatives were evaluated for their cytotoxic effects on adenocarcinoma cell lines. The IC50 values were determined using the MTT assay, indicating the concentration required to inhibit cell viability by 50%. Such studies provide a framework for understanding how compounds like 1,5-Difluoro-3-iodo-2-methoxybenzene might behave in biological systems.
Table 2: In Vitro Cytotoxicity Assay Results
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 116.26 |
| Compound B | HeLa | 140.60 |
These results highlight the potential for further exploration into the anticancer properties of similarly structured compounds.
Applications in Medicinal Chemistry
The unique properties of 1,5-Difluoro-3-iodo-2-methoxybenzene position it as a promising candidate in drug development:
Drug Design : The incorporation of fluorine and iodine can enhance the bioavailability and metabolic stability of drug candidates. This makes it suitable for further modifications aimed at optimizing pharmacological profiles.
Biochemical Probes : Its ability to interact with biological macromolecules suggests potential applications as a biochemical probe in research settings to study protein-ligand interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
